6,8-Dimethoxy-1-methylisoquinoline
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6,8-dimethoxy-1-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-12-9(4-5-13-8)6-10(14-2)7-11(12)15-3/h4-7H,1-3H3 |
InChI Key |
NKHYQOLLUUAXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=CC(=CC(=C12)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxy-1-methylisoquinoline typically involves the methylation of isoquinoline derivatives. One common method includes the direct metalation of 7-benzyloxy-6-methoxyisoquinoline using Knochel–Hauser base, followed by cuprate-mediated methylation . Another approach involves the nitration of 6,7-dimethoxy-1-methylisoquinoline at C-8, followed by oxidation to the nitro aldehyde and subsequent condensation with nitromethane using alumina as a base .
Industrial Production Methods: Industrial production methods for 6,8-Dimethoxy-1-methylisoquinoline are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Nitration and Oxidation Reactions
Nitration occurs selectively at the electron-rich C-5 position under controlled conditions, followed by oxidation to generate functionalized derivatives:
-
Nitration : Treatment with fuming nitric acid at 0–5°C introduces a nitro group at C-5, yielding 5-nitro-6,8-dimethoxy-1-methylisoquinoline .
-
Oxidation : Subsequent oxidation with ceric ammonium nitrate (CAN) converts the nitro group to a carbonyl, producing 6,8-dimethoxy-1-methylisoquinoline-5-carbaldehyde .
Table 1: Nitration and Oxidation Products
Reductive Transformations
Iron-acetic acid systems enable reductive cyclization of nitroethene intermediates into fused heterocycles:
-
Reductive Cyclization : Nitroethene derivatives (e.g., 3t ) undergo iron-mediated reduction to form aaptamine , a benzonaphthyridine alkaloid .
Key Conditions :
-
Reduction: Fe powder, glacial acetic acid, reflux (2–4 hrs) .
-
Product: Aaptamine (IC₅₀ values for antimicrobial activity: 4–8 μg/mL) .
Electrophilic Substitution and Coupling
The isoquinoline core participates in cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Triflation at C-3 followed by palladium-catalyzed coupling with arylboronic acids introduces aryl groups (e.g., biphenyl derivatives) .
Example Protocol :
-
Triflation: 6,8-Dimethoxy-1-methylisoq + Tf₂O, pyridine, CH₂Cl₂, 0°C → 3-triflate derivative .
-
Coupling: 3-triflate + [1,1′-biphenyl]-3-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O → 3-biphenyl product .
Esterification and Hydrolysis
Functional group interconversion at the C-4 position:
-
Esterification : Reaction with ethyl chloroformate in the presence of LiHMDS yields ethyl 6,8-dimethoxy-1-methylisoquinoline-4-carboxylate .
-
Hydrolysis : Acidic or basic conditions cleave the ester to the corresponding carboxylic acid .
Table 2: Esterification/Hydrolysis Data
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Esterification | ClCO₂Et, LiHMDS, THF | Ethyl 6,8-dimethoxy-1-methylisoq-4-carboxylate | 82% |
| Hydrolysis | H₂SO₄, H₂O, reflux | 6,8-Dimethoxy-1-methylisoq-4-carboxylic acid | 97% |
Condensation and Cyclization
Nitro aldehydes undergo condensation with nitromethane to form nitroethenes:
-
Condensation : 6,8-Dimethoxy-1-methylisoq-5-carbaldehyde + nitromethane, Al₂O₃ → β-nitro alcohol .
-
Dehydration : Treatment with HCl gas yields 5-nitroethene-6,8-dimethoxy-1-methylisoquinoline .
Biological Activity Correlations
Derivatives show enhanced bioactivity:
Scientific Research Applications
6,8-Dimethoxy-1-methylisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-1-methylisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to diverse biological effects. The specific pathways and targets depend on the functional groups present and the overall structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
Key structural differences among isoquinoline derivatives include:
- Methoxy group positions: 6,8-dimethoxy substitution (target compound) vs. 6,7-dimethoxy in derivatives like methyl (R)-6,7-dimethoxy-1-(2,3,4-trimethoxybenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate . Positional isomerism significantly impacts electronic properties and biological activity due to altered resonance and steric effects.
- Dihydro vs. aromatic cores: The target compound is fully aromatic, whereas analogues such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (6d) feature a saturated 3,4-bond. Dihydro derivatives exhibit reduced conjugation, affecting UV-Vis absorption and reactivity .
- Substituent diversity: Derivatives like 6g (1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone) and 6h (phenyl ketone at position 2) demonstrate how substituents at positions 1 and 2 influence lipophilicity and steric bulk .
Physicochemical Properties
Available data for selected compounds are summarized below:
- Melting Points: The dihydro analogue 6,8-dimethoxy-1,3-dimethylisoquinoline has a melting point range of 65–73°C, which may differ from the fully aromatic target compound due to reduced molecular rigidity .
Biological Activity
6,8-Dimethoxy-1-methylisoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by relevant data tables and case studies.
Molecular Formula: C_11H_13N O_2
Molecular Weight: 195.23 g/mol
IUPAC Name: 6,8-Dimethoxy-1-methylisoquinoline
Canonical SMILES: COc1cccc2c1c(c(c(c2)OC)C)N(C)C
Antimicrobial Activity
Research indicates that 6,8-Dimethoxy-1-methylisoquinoline exhibits significant antibacterial properties. A study demonstrated its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the range of 4–8 μg/mL, indicating potent antibacterial activity .
Table 1: Antibacterial Activity of 6,8-Dimethoxy-1-methylisoquinoline
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Methicillin-sensitive S. aureus (MSSA) | 4–8 |
| Methicillin-resistant S. aureus (MRSA) | 4–8 |
| Vancomycin-sensitive E. faecalis (VSE) | >8 |
| Vancomycin-resistant E. faecalis (VRE) | 4–8 |
Cytotoxicity
In addition to its antibacterial properties, the compound has been tested for cytotoxic effects against various cancer cell lines. A study highlighted that 6,8-Dimethoxy-1-methylisoquinoline showed promising cytotoxicity against human cancer cell lines with IC_50 values indicating effective growth inhibition at micromolar concentrations. Importantly, it exhibited minimal toxicity towards normal human cells, suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Profile of 6,8-Dimethoxy-1-methylisoquinoline
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 12 | >10 |
| MCF-7 (breast cancer) | 15 | >8 |
| Normal Human Fibroblasts | >100 | - |
The mechanism by which 6,8-Dimethoxy-1-methylisoquinoline exerts its biological effects is believed to involve the inhibition of bacterial cell division by targeting the FtsZ protein, a crucial component in bacterial cytokinesis. Binding studies using fluorescence spectroscopy revealed that the compound stabilizes FtsZ polymers and inhibits its GTPase activity, leading to impaired bacterial growth .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several isoquinoline derivatives, including 6,8-Dimethoxy-1-methylisoquinoline. The results indicated that modifications at specific positions on the isoquinoline ring significantly influenced antimicrobial potency. The presence of methoxy groups at the 6 and 8 positions was essential for maintaining high antibacterial activity against resistant strains .
Cytotoxicity Assessment
In another investigation focusing on cytotoxic effects, researchers assessed the impact of this compound on various cancer cell lines. Results indicated that it induced apoptosis in HeLa cells through a mitochondrial-mediated pathway, characterized by increased reactive oxygen species (ROS) production and activation of caspases .
Q & A
Q. What methodological frameworks support the integration of synthetic and computational data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
